molecular formula C4H4N2O2 B14737789 (6-~3~H)Pyrimidine-2,4-diol CAS No. 6165-70-4

(6-~3~H)Pyrimidine-2,4-diol

Cat. No.: B14737789
CAS No.: 6165-70-4
M. Wt: 114.09 g/mol
InChI Key: ISAKRJDGNUQOIC-FUPOQFPWSA-N
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Description

(6-~3~H)Pyrimidine-2,4-diol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-~3~H)Pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones with cycloalkyl carboxylic acids or benzoic acid in methanol, catalyzed by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction yields the corresponding amides, which can then be further reacted to form the desired pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-~3~H)Pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

(6-~3~H)Pyrimidine-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-~3~H)Pyrimidine-2,4-diol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The pathways involved can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-~3~H)Pyrimidine-2,4-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 4 positions can enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.

Properties

CAS No.

6165-70-4

Molecular Formula

C4H4N2O2

Molecular Weight

114.09 g/mol

IUPAC Name

6-tritio-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2T

InChI Key

ISAKRJDGNUQOIC-FUPOQFPWSA-N

Isomeric SMILES

[3H]C1=CC(=O)NC(=O)N1

Canonical SMILES

C1=CNC(=O)NC1=O

Origin of Product

United States

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